Home > Products > Screening Compounds P69810 > 1-benzoyl-3-[(pyridin-3-yl)methyl]urea
1-benzoyl-3-[(pyridin-3-yl)methyl]urea - 534560-26-4

1-benzoyl-3-[(pyridin-3-yl)methyl]urea

Catalog Number: EVT-2793702
CAS Number: 534560-26-4
Molecular Formula: C14H13N3O2
Molecular Weight: 255.277
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[[4'-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-benzamide ([¹¹C]MK-996)

Compound Description: [¹¹C]MK-996 is a potent and selective antagonist for the angiotensin II type 1 receptor (AT1 receptor) . This radiolabeled compound has been used in positron emission tomography (PET) studies to investigate the distribution and binding of AT1 receptors in the brain and other tissues.

Reference:

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against various solid tumors and hematological malignancies . FTIs block the farnesylation of proteins, a crucial post-translational modification, thereby disrupting essential cellular signaling pathways involved in cell growth, proliferation, and survival.

Reference:

N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM)

Compound Description: TFNG-AM is a metabolite of flonicamid, a pyridinecarboxamide insecticide, generated by the bacterium Ensifer meliloti CGMCC 7333. This biotransformation process, involving the hydrolysis of the nitrile group in flonicamid to an amide, contributes to the detoxification of flonicamid in the environment .

Reference:

Imazosulfuron

Compound Description: Imazosulfuron is a sulfonylurea herbicide that effectively controls the growth of various weeds by inhibiting the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. Imazosulfuron exhibits selectivity, affecting weeds more potently than certain crops.

Relevance: The paper discussing Imazosulfuron focuses on the structural similarities between various sulfonylurea herbicides . These herbicides share a common sulfonylurea bridge, connecting different heterocyclic rings. While N-(pyridin-3-ylmethylcarbamoyl)benzamide is not a sulfonylurea herbicide and lacks the characteristic sulfonylurea bridge, it contains a urea moiety. This structural feature suggests a potential for N-(pyridin-3-ylmethylcarbamoyl)benzamide to interact with similar biological targets or exhibit comparable biological activities, albeit with potentially different potencies or selectivities.

Overview

1-Benzoyl-3-[(pyridin-3-yl)methyl]urea is a compound that belongs to the class of urea derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzoyl group and a pyridine moiety, contributing to its potential pharmacological properties. The molecular formula for this compound is C12H12N2OC_{12}H_{12}N_{2}O.

Source

The synthesis and characterization of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea have been documented in various scientific literature, focusing on its synthesis methodologies and biological activities. Research highlights its potential applications in drug development and as a pharmacophore in medicinal chemistry .

Classification

This compound is classified as a substituted urea, specifically characterized by the presence of both a benzoyl group and a pyridine ring. Urea derivatives are significant in pharmaceutical chemistry due to their ability to interact with various biological targets, influencing numerous biochemical pathways .

Synthesis Analysis

Methods

The synthesis of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea typically involves the reaction of benzoyl isocyanate with pyridin-3-ylmethyl amine. This method can be conducted under mild conditions, often using solvents such as dichloromethane or ethanol to facilitate the reaction.

Technical Details

  1. Reagents: Benzoyl isocyanate and pyridin-3-ylmethyl amine.
  2. Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures, with stirring for several hours.
  3. Purification: The product can be purified through recrystallization from suitable solvents such as ethanol or ethyl acetate.

The yield of this synthesis can vary but typically ranges from 60% to 85%, depending on the reaction conditions and purity of the starting materials .

Molecular Structure Analysis

Structure

The molecular structure of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea consists of:

  • A benzoyl group (C6H5CO) attached to the nitrogen atom of the urea.
  • A pyridine ring (C5H4N) linked via a methylene (-CH2-) group to another nitrogen atom.

Data

The compound has notable structural features that can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Used to identify functional groups based on characteristic absorption bands.

For example, NMR spectra typically show signals corresponding to aromatic protons and the methylene bridge connecting the pyridine to the urea moiety .

Chemical Reactions Analysis

Reactions

1-Benzoyl-3-[(pyridin-3-yl)methyl]urea can participate in various chemical reactions, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The nitrogen atoms in urea can engage in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-withdrawing nature of the benzoyl group, which enhances nucleophilicity at the nitrogen atoms .

Mechanism of Action

Process

The mechanism of action for 1-benzoyl-3-[(pyridin-3-yl)methyl]urea involves its interaction with specific biological targets, potentially including enzymes or receptors involved in various metabolic pathways.

Data suggests that similar urea derivatives may act as inhibitors for certain enzymes or modulate receptor activity, leading to effects such as anti-inflammatory or antimicrobial activities. The precise mechanism often requires further investigation through biochemical assays .

Physical and Chemical Properties Analysis

Physical Properties

1-benzoyl-3-[(pyridin-3-yl)methyl]urea typically exhibits:

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 150–155 °C.

Chemical Properties

The compound's solubility profile indicates it is moderately soluble in polar solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents. Its stability under standard laboratory conditions is generally good, although exposure to moisture should be minimized .

Applications

Scientific Uses

1-benzoyl-3-[(pyridin-3-yl)methyl]urea has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  2. Biological Research: In studies assessing enzyme inhibition or receptor modulation.
  3. Material Science: As a precursor for synthesizing more complex organic materials.

Research continues to explore its efficacy against various biological targets, highlighting its importance in drug discovery and development processes .

Introduction to 1-Benzoyl-3-[(pyridin-3-yl)methyl]urea in Medicinal Chemistry

1-Benzoyl-3-[(pyridin-3-yl)methyl]urea represents a strategically designed small molecule integrating privileged pharmacophoric elements. This compound exemplifies contemporary medicinal chemistry approaches leveraging urea as a versatile scaffold for kinase inhibition and multi-target engagement. Its architecture combines a benzamide fragment, a conformationally defined urea linkage, and a pyridylmethyl moiety—structural motifs recurrent in clinically validated therapeutics. The deliberate hybridization of these fragments aims to optimize target binding affinity while balancing physicochemical properties critical for drug-likeness, positioning this molecule within the broader exploration of urea-based bioactive compounds.

Role of Urea Derivatives in Rational Drug Design

Urea derivatives occupy a pivotal role in modern medicinal chemistry due to their exceptional capacity to mediate directional hydrogen bonding with biological targets. The planar urea carbonyl acts as a strong hydrogen bond acceptor, while the two nitrogen-bound hydrogens serve as donors, enabling bidentate or tridentate interactions with protein residues often inaccessible to other carbonyl functionalities [1]. This robust hydrogen-bonding profile underpins the widespread use of ureas in kinase inhibitors, where they frequently anchor to hinge regions through conserved interactions. For example, in vascular endothelial growth factor receptor (VEGFR) inhibitors like Sorafenib, the urea moiety forms critical hydrogen bonds with glutamate and aspartate residues, disrupting adenosine triphosphate binding [7]. Beyond molecular recognition, the urea group significantly influences physicochemical properties:

  • Conformational Behavior: Ureas exhibit restricted rotation around the C–N bonds due to partial double-bond character, resulting in distinct trans-trans, cis-trans, or cis-cis conformations. N,N'-Diaryl ureas predominantly adopt trans-trans conformations, whereas N-methylation shifts preference toward cis-cis arrangements, enabling π-stacking between aromatic systems [1]. This conformational control allows precise spatial positioning of pharmacophore elements.
  • Solubility-Lipophilicity Balance: Urea functionalities enhance aqueous solubility through hydrogen bonding with water molecules, counteracting the hydrophobicity of aryl substituents. Methylurea and butylurea derivatives demonstrate progressive hydrotropic effects, improving solubility of co-administered drugs [1]. Simultaneously, judicious N-substitution modulates lipophilicity to optimize membrane permeability.

Table 1: Hydrogen Bonding Parameters of Urea in Protein-Ligand Interactions

ParameterValue RangeBiological Significance
Carbonyl Bond Length1.22–1.25 ÅOptimal H-bond acceptor strength
N–H Bond Length1.00–1.02 ÅStrong H-bond donation capacity
C=O···H–N Angle155–165°Linear geometry maximizes interaction energy
Binding Energy Contribution3–8 kcal/molComparable to ionic interactions

The versatility of urea is further evidenced in diverse therapeutic agents: Sorafenib (kinase inhibition), Sulphadiazine (antimicrobial activity), and Carbamazepine (anticonvulsant activity) all exploit urea’s hydrogen-bonding proficiency for target engagement [1] [7]. In 1-benzoyl-3-[(pyridin-3-yl)methyl]urea, the unsymmetrical 1,3-disubstitution pattern leverages these properties while enabling differential functionalization of the nitrogen atoms to fine-tune electronic and steric characteristics.

Structural Hybridization Strategies for Multi-Target Inhibitors

The molecular architecture of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea exemplifies rational hybridization—a strategy merging distinct pharmacophoric fragments to engender polypharmacology or enhance binding affinity. This compound integrates three key elements: (i) a benzoyl group providing hydrophobic surface contact and π-stacking capability, (ii) a urea linker enabling directional hydrogen bonding, and (iii) a (pyridin-3-yl)methyl fragment contributing hydrophilic character, metal coordination potential, and hydrogen bond acceptance [7] [10]. Each fragment confers specific advantages:

  • Benzoyl Fragment: The planar benzoyl group facilitates hydrophobic interactions with kinase ATP-binding pockets and promotes π-stacking with phenylalanine, tyrosine, or histidine residues. Compared to alkyl substituents, the benzoyl group enhances binding affinity by 5–20-fold in kinase inhibitors due to expanded van der Waals contacts [7].
  • (Pyridin-3-yl)methyl Group: This heteroaromatic fragment introduces a spatially oriented nitrogen capable of forming salt bridges or coordinating transition metals in metalloenzymes. The methylene spacer enhances conformational flexibility, allowing the pyridine ring to adopt optimal binding geometries. Crucially, pyridine-3-yl positioning mimics nicotinamide cofactors, potentially enabling interactions with NAD(P)-dependent enzymes [10].
  • Synergistic Effects: The unsymmetrical 1,3-disubstitution pattern prevents self-aggregation observed in symmetrical diaryl ureas, improving bioavailability. Molecular modeling indicates the benzoyl carbonyl and urea carbonyl adopt a coplanar conformation, extending the conjugated system and enhancing rigidity for selective target recognition [7].

Table 2: Fragment Contributions to Molecular Properties

Molecular FragmentlogP ContributionPolar Surface Area (Ų)Key Binding Interactions
Benzoyl group+2.117.1π-π stacking, hydrophobic contact
Urea linker-1.340.3Bidentate H-bonding
(Pyridin-3-yl)methyl group+0.212.3H-bond acceptance, coordination

This hybridization strategy mirrors approaches in benzothiazole-urea anti-tubercular agents, where merging benzothiazole’s membrane permeability with urea’s hydrogen bonding yielded dual-target inhibitors of decaprenylphosphoryl-β-D-ribose oxidase and mycobacterial kinase G [10]. Similarly, 1-benzoyl-3-[(pyridin-3-yl)methyl]urea’s design enables potential engagement of both serine/threonine kinases (via urea hinge binding) and NAD-dependent deacetylases (via pyridine mimicry).

Comparative Analysis with Sorafenib and Diarylamide Pharmacophores

1-Benzoyl-3-[(pyridin-3-yl)methyl]urea shares significant pharmacophoric homology with clinically established diaryl ureas while exhibiting distinct structural innovations. Sorafenib—a paradigmatic diaryl urea kinase inhibitor—features a central urea flanked by 4-chloro-3-(trifluoromethyl)phenyl and 4-pyridinylmethyl fragments, yielding potent inhibition of vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and rapidly accelerated fibrosarcoma kinases [5] [7]. Comparative analysis reveals:

  • Urea Linker Conservation: Both Sorafenib and 1-benzoyl-3-[(pyridin-3-yl)methyl]urea utilize urea as a hydrogen-bonding core. Sorafenib’s urea forms three hydrogen bonds with vascular endothelial growth factor receptor hinge residues (Cys919 O and Glu917 backbone N–H/O), a binding mode preserved in 1-benzoyl-3-[(pyridin-3-yl)methyl]urea due to isosteric urea geometry [5].
  • Aryl Group Variations: Sorafenib incorporates electron-withdrawing substituents (chloro, trifluoromethyl) on one aryl ring to enhance binding entropy through hydrophobic burial and reduce oxidative metabolism. In contrast, 1-benzoyl-3-[(pyridin-3-yl)methyl]urea employs an unsubstituted benzoyl group, potentially reducing hepatotoxicity risks associated with trifluoromethyl groups but possibly compromising kinase selectivity [5] [7].
  • Heterocycle Attachment: Sorafenib connects the pyridyl fragment via a methylene bridge identical to 1-benzoyl-3-[(pyridin-3-yl)methyl]urea, confirming the viability of this spacer for kinase inhibition. However, Sorafenib’s pyridine-4-yl orientation differs from the pyridine-3-yl isomer in 1-benzoyl-3-[(pyridin-3-yl)methyl]urea, potentially altering metal coordination behavior and hydrogen bond networks [5].

Table 3: Pharmacophore Comparison with Sorafenib and Diarylamide Scaffolds

Parameter1-Benzoyl-3-[(pyridin-3-yl)methyl]ureaSorafenibDiarylamide Prototype
Urea SubstituentsN¹-Benzoyl, N³-(pyridin-3-ylmethyl)N¹-[4-chloro-3-(CF₃)phenyl], N³-(pyridin-4-ylmethyl)N¹-Aryl, N³-Aryl
logP (Predicted)1.8 ± 0.33.52.9–4.1
Hydrogen Bond Donors222
Hydrogen Bond Acceptors463–5
Key Structural VariationPyridine-3-yl isomer, unsubstituted benzoylPyridine-4-yl, CF₃-substituted phenylSymmetrical aryl substitution
Target ImplicationsPotential SRC/ABL selectivityBroad-spectrum (VEGFR, PDGFR, Raf)Kinase-dependent selectivity

The pyridine-3-yl isomerism represents a critical divergence: While Sorafenib’s pyridin-4-yl nitrogen participates primarily in hydrogen bonding, the meta-oriented nitrogen in 1-benzoyl-3-[(pyridin-3-yl)methyl]urea may enable additional coordination with divalent cations in metalloproteinases or salt bridges with lysine/arginine residues. This distinction is mechanistically significant, as pyridin-3-yl moieties feature prominently in SRC-family kinase inhibitors (e.g., Dasatinib analogues) [7]. Furthermore, the unsubstituted benzoyl group reduces molecular weight (~50 Da) and lipophilicity (ΔlogP ≈ -1.7) compared to Sorafenib, potentially improving aqueous solubility but possibly requiring compensatory structural optimization for in vivo efficacy.

These structural nuances position 1-benzoyl-3-[(pyridin-3-yl)methyl]urea as a versatile scaffold amenable to targeted optimization—whether toward kinase inhibition profiles distinct from Sorafenib or novel polypharmacology leveraging its hybrid benzoyl-pyridylmethyl topology.

Properties

CAS Number

534560-26-4

Product Name

1-benzoyl-3-[(pyridin-3-yl)methyl]urea

IUPAC Name

N-(pyridin-3-ylmethylcarbamoyl)benzamide

Molecular Formula

C14H13N3O2

Molecular Weight

255.277

InChI

InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19)

InChI Key

XBRYAWBQLAPDPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.